molecular formula C15H18N2O B13971309 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine

Cat. No.: B13971309
M. Wt: 242.32 g/mol
InChI Key: LRFIBIQSNRGBAR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine is a heterocyclic aromatic amine with a benzyloxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a benzyloxy group.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyridine ring, leading to the formation of amines or dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of an amine.

    1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a benzyloxy group and a pyrazole ring.

    2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Contains a benzyloxy group and a benzothiazole ring.

Uniqueness

5-(Benzyloxy)-3,4,6-trimethylpyridin-2-amine is unique due to the presence of three methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the benzyloxy group and the trimethylpyridine scaffold provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3,4,6-trimethyl-5-phenylmethoxypyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-10-11(2)15(16)17-12(3)14(10)18-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H2,16,17)

InChI Key

LRFIBIQSNRGBAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1OCC2=CC=CC=C2)C)N)C

Origin of Product

United States

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